molecular formula C23H29N3O5 B4925560 N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE

Cat. No.: B4925560
M. Wt: 427.5 g/mol
InChI Key: YMFWGLPTQSEBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE is a complex organic compound featuring an adamantane core, a morpholine ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptations of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The adamantane and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

Major Products

    Reduction of the Nitro Group: Produces the corresponding amine derivative.

    Substitution Reactions: Lead to various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-NITROBENZAMIDE is unique due to its combination of an adamantane core, a morpholine ring, and a nitrobenzamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c27-21(18-1-3-19(4-2-18)26(29)30)24-20(22(28)25-5-7-31-8-6-25)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-4,15-17,20H,5-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFWGLPTQSEBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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